

Independent Verification of Published IC50 Values for Olomoucine II: A Comparative Guide

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Compound of Interest		
Compound Name:	Olomoucine li	
Cat. No.:	B1249779	Get Quote

This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values for **Olomoucine II**, a potent cyclin-dependent kinase (CDK) inhibitor. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed assessment of **Olomoucine II**'s inhibitory activity against various kinases. The guide includes a summary of reported IC50 values, a detailed experimental protocol for a representative kinase inhibition assay, and visualizations of the relevant signaling pathways and experimental workflow.

Data Presentation: Comparison of Olomoucine II IC50 Values

Olomoucine II is a 2,6,9-trisubstituted purine derivative that demonstrates inhibitory activity against several cyclin-dependent kinases. The following table summarizes the IC50 values from the foundational scientific literature and compares them with values listed by various commercial suppliers. This comparison serves as a verification of the publicly available data for this compound.



Target Kinase	Published IC50 (μM)[1][2]	Commercially Reported IC50 (μΜ)
CDK1/cyclin B	7.6	7.6
CDK2/cyclin E	0.1	0.1
CDK4/cyclin D1	19.8	19.8
CDK7/cyclin H	0.45	0.45
CDK9/cyclin T1	0.06	0.06

Note: The commercially reported values are consistent across multiple suppliers, who generally cite the original publication by Krystof et al. (2005).

Experimental Protocols: Kinase Inhibition Assay for IC50 Determination

The following is a representative protocol for determining the IC50 value of a kinase inhibitor like **Olomoucine II**. This protocol is based on established methodologies for in vitro kinase assays.[3][4][5][6]

Objective: To determine the concentration of **Olomoucine II** that inhibits 50% of the activity of a specific cyclin-dependent kinase.

Materials:

- Recombinant human kinase (e.g., CDK2/cyclin E)
- Kinase-specific peptide substrate
- Olomoucine II
- ATP (Adenosine triphosphate)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)



- 384-well microplates
- Multichannel pipettes
- Plate reader capable of luminescence detection

Procedure:

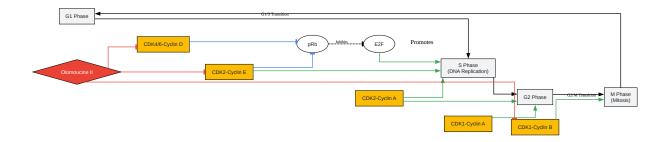
- Compound Preparation:
 - Prepare a stock solution of Olomoucine II in 100% DMSO.
 - Create a serial dilution series of **Olomoucine II** in a 96-well plate. This typically involves a
 10-point curve with 3-fold dilutions.
- Kinase Reaction Setup:
 - Add the kinase reaction buffer to the wells of a 384-well plate.
 - Transfer a small volume of the diluted **Olomoucine II** from the 96-well plate to the 384well plate. Include wells with DMSO only as a no-inhibitor control.
 - Add the recombinant kinase to each well, except for the negative control wells.
 - Add the kinase-specific peptide substrate to all wells.
- Initiation of Kinase Reaction:
 - Initiate the reaction by adding a predetermined concentration of ATP to all wells.
 - Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.



- Incubate the plate as required by the detection kit (e.g., 40 minutes).
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescence signal is inversely proportional to the kinase activity.
 - Plot the percentage of kinase inhibition against the logarithm of the Olomoucine II concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

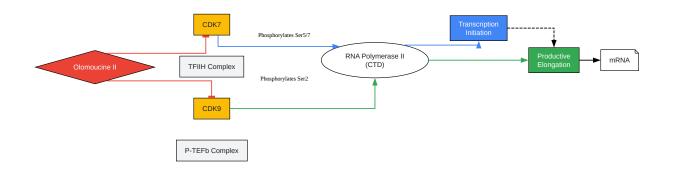
The following diagrams illustrate the key signaling pathways affected by **Olomoucine II** and the general workflow for its IC50 determination.



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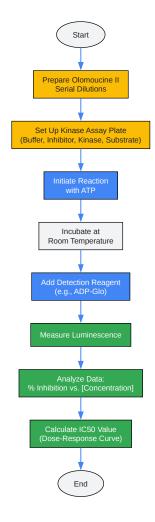
Caption: Cell cycle progression regulated by CDKs and inhibited by Olomoucine II.





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Caption: Transcriptional regulation by CDK7 and CDK9, targets of Olomoucine II.





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Caption: Experimental workflow for determining the IC50 of Olomoucine II.

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